N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
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Description
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H12N4O3S2 and its molecular weight is 396.44. The purity is usually 95%.
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Biological Activity
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. The thiazole and benzothiazole moieties present in its structure are known for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.
Structural Features
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H12N4O2S2
Its structure includes:
- A thiazole ring
- A benzothiazole moiety
- An acetamide group linked to a benzoxazole derivative
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of Intermediates : The synthesis begins with the formation of thiazole and benzothiazole intermediates.
- Coupling Reactions : These intermediates are then coupled with an acetamide derivative using various catalysts and solvents.
- Optimization Techniques : Recent advancements include microwave-assisted synthesis and one-pot multicomponent reactions to enhance yield and purity.
Antimicrobial Properties
The biological activity of this compound is largely attributed to its thiazole and benzothiazole components. Studies have shown that derivatives containing these structures exhibit:
- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
Compound | Activity | Reference |
---|---|---|
7a | Anti-tubercular (MIC < 0.5 µg/mL) | |
7g | Selective DprE1 inhibitor (IC50 = 0.1 µM) |
Anticancer Activity
Recent studies indicate potential anticancer properties. For instance:
- Compounds derived from similar scaffolds have shown inhibitory effects on cancer cell lines such as U937 and THP-1 .
The proposed mechanisms for the biological activity include:
- Enzyme Inhibition : Binding to specific enzymes or receptors which are critical in disease pathways.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through specific signaling pathways.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Antimicrobial Activity : A study evaluated a series of benzothiazole derivatives against multiple bacterial strains. Compounds showed varying degrees of effectiveness with some achieving MIC values significantly lower than standard antibiotics .
- In Vitro Evaluation Against Cancer Cells : Research involving the evaluation of similar compounds indicated substantial cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in oncology .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-9-19-10-6-7-11-16(15(10)26-9)27-17(20-11)21-14(23)8-22-12-4-2-3-5-13(12)25-18(22)24/h2-7H,8H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYBSHBKAWGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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